Holmium tripropan-2-olate Holmium tripropan-2-olate
Brand Name: Vulcanchem
CAS No.: 30429-72-2
VCID: VC3935342
InChI: InChI=1S/3C3H7O.Ho/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
SMILES: CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3]
Molecular Formula: C9H21HoO3
Molecular Weight: 342.19 g/mol

Holmium tripropan-2-olate

CAS No.: 30429-72-2

Cat. No.: VC3935342

Molecular Formula: C9H21HoO3

Molecular Weight: 342.19 g/mol

* For research use only. Not for human or veterinary use.

Holmium tripropan-2-olate - 30429-72-2

Specification

CAS No. 30429-72-2
Molecular Formula C9H21HoO3
Molecular Weight 342.19 g/mol
IUPAC Name holmium(3+);propan-2-olate
Standard InChI InChI=1S/3C3H7O.Ho/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Standard InChI Key NYLSGCTWRDYISF-UHFFFAOYSA-N
SMILES CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3]
Canonical SMILES CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3]

Introduction

Chemical Identity and Structural Characteristics

Holmium tripropan-2-olate is a coordination compound where holmium(III) (Ho3+\text{Ho}^{3+}) is bound to three propan-2-olate (OCH(CH3)2\text{OCH(CH}_3\text{)}_2^-) ligands. The propan-2-olate ligand, derived from isopropanol via deprotonation, adopts a branched alkoxide structure, which influences the steric and electronic environment around the holmium center.

Molecular Geometry

Lanthanide alkoxides typically exhibit complex geometries due to the large ionic radius of Ho3+\text{Ho}^{3+} (approximately 1.015 Å) and its high coordination number (often 8–9). In holmium tripropan-2-olate, the three propan-2-olate ligands likely occupy equatorial positions, with additional coordination sites filled by solvent molecules or counterions in solution. X-ray diffraction studies of analogous compounds, such as holmium(III) complexes with fluorinated ligands, reveal distorted square-antiprismatic geometries .

Synthesis and Purification

The synthesis of holmium tripropan-2-olate can be inferred from methods used for similar lanthanide alkoxides. A plausible route involves the reaction of holmium(III) chloride (HoCl3\text{HoCl}_3) with sodium propan-2-olate (NaOCH(CH3)2\text{NaOCH(CH}_3\text{)}_2) in an anhydrous solvent:

HoCl3+3NaOCH(CH3)2Ho(OCH(CH3)2)3+3NaCl\text{HoCl}_3 + 3 \, \text{NaOCH(CH}_3\text{)}_2 \rightarrow \text{Ho(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \, \text{NaCl}

This reaction must be conducted under inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of both reactants and products . Sodium propan-2-olate, a key precursor, is highly reactive toward water, with a hydrolytic sensitivity rating of 7 (reacts slowly with moisture) . Purification likely involves vacuum sublimation or recrystallization from tetrahydrofuran (THF), given the solubility of sodium propan-2-olate in THF .

Physical and Chemical Properties

Thermal Stability

While direct data on holmium tripropan-2-olate is scarce, related holmium complexes exhibit thermal decomposition temperatures above 200°C. For example, holmium fluoride nanoparticles (HoF3\text{HoF}_3) synthesized via solvothermal methods show stability up to 400°C . The propan-2-olate ligands may decompose at lower temperatures, releasing isopropanol and forming holmium oxide residues.

Table 1: Inferred Physical Properties of Holmium Tripropan-2-olate

PropertyValue/DescriptionSource Analogy
Melting Point~70–100°C (decomposes)Sodium propan-2-olate
Density~1.2–1.5 g/cm³HoF₃ NPs
SolubilitySoluble in THF, DMSO; insoluble in H₂OSodium propan-2-olate
Hydrolytic SensitivityHigh (reacts with moisture)Sodium propan-2-olate

Reactivity

The compound is expected to undergo hydrolysis in the presence of water:

Ho(OCH(CH3)2)3+3H2OHo(OH)3+3HOCH(CH3)2\text{Ho(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \, \text{H}_2\text{O} \rightarrow \text{Ho(OH)}_3 + 3 \, \text{HOCH(CH}_3\text{)}_2

This reactivity parallels that of sodium propan-2-olate, which reacts slowly with water to form isopropanol and sodium hydroxide .

Spectroscopic Characterization

Photoluminescence

Holmium(III) ions are known for their sharp emission bands in the near-infrared (NIR) region. In the complex Ho(F-TPIP)3\text{Ho(F-TPIP)}_3, holmium emits at ~2 μm due to 5I85I7^5\text{I}_8 \rightarrow ^5\text{I}_7 transitions . While tripropan-2-olate lacks fluorinated ligands, the Ho3+\text{Ho}^{3+} center in holmium tripropan-2-olate may still exhibit NIR luminescence, albeit with reduced efficiency due to non-radiative decay from vibrational modes of the propan-2-olate ligands.

Magnetic Resonance Imaging (MRI)

Holmium-based nanoparticles, such as PEG-HoF₃ NPs, demonstrate paramagnetism and utility as T2T_2-weighted MRI contrast agents . The magnetic moment of Ho3+\text{Ho}^{3+} (μeff=10.6μB\mu_{\text{eff}} = 10.6 \, \mu_B) suggests that holmium tripropan-2-olate could similarly enhance MRI contrast, though this requires experimental validation.

Challenges and Future Directions

The primary limitation of holmium tripropan-2-olate is its moisture sensitivity, which complicates storage and application in aqueous environments. Future research should focus on:

  • Stabilization Strategies: Encapsulation in hydrophobic matrices or synthesis of air-stable derivatives.

  • Spectroscopic Validation: Detailed photoluminescence and magnetic studies to confirm theoretical predictions.

  • Toxicity Profiling: Assessing biocompatibility for potential medical applications.

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